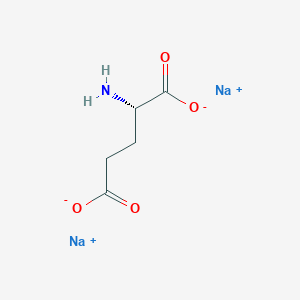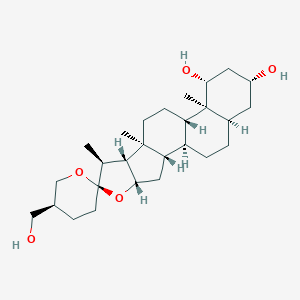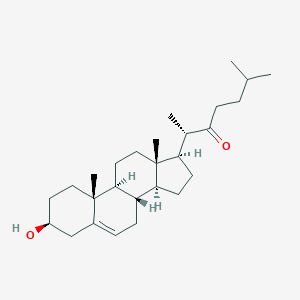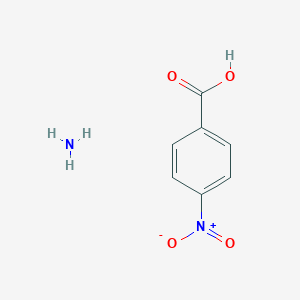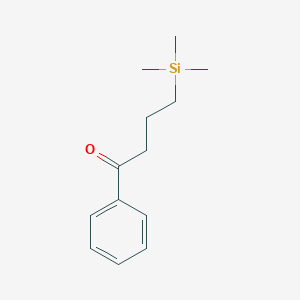![molecular formula C14H21NO9 B098567 [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate CAS No. 17460-45-6](/img/structure/B98567.png)
[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate, also known as TMAO, is a small molecule that has gained significant attention in recent years due to its potential role in various physiological and pathological processes. TMAO is a derivative of trimethylamine (TMA), which is produced by gut bacteria from dietary choline, carnitine, and betaine. TMAO is formed through the oxidation of TMA by hepatic flavin-containing monooxygenases (FMOs).
Mecanismo De Acción
The exact mechanism of action of [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways. [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate has been shown to activate the NLRP3 inflammasome, which is involved in the regulation of inflammation. [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate has also been shown to activate the ERK1/2 and AKT signaling pathways, which are involved in cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate has been shown to have various biochemical and physiological effects, including the modulation of lipid metabolism, inflammation, and oxidative stress. [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate has been shown to increase the levels of LDL cholesterol and decrease the levels of HDL cholesterol. [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate has also been shown to promote inflammation by activating the NLRP3 inflammasome and increasing the production of pro-inflammatory cytokines. In addition, [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate has been shown to promote oxidative stress by increasing the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate is a small molecule that can be easily synthesized in the laboratory. [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate is also stable and can be stored for extended periods of time. However, [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate is a highly reactive molecule that can form adducts with proteins and other biomolecules, which can complicate its analysis.
Direcciones Futuras
Future research on [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate should focus on elucidating its exact mechanism of action and its role in various physiological and pathological processes. In addition, future research should focus on developing novel therapeutic strategies to target [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate and its downstream signaling pathways. Finally, future research should focus on developing more accurate and sensitive methods for the detection and quantification of [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate in biological samples.
Métodos De Síntesis
[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate can be synthesized from TMA using FMOs in the liver. Alternatively, [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate can be synthesized in the laboratory using various chemical methods. One such method involves the reaction of TMA with dimethyl sulfate and sodium acetate to form [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate. Another method involves the reaction of TMA with acetic anhydride and sodium acetate to form [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate acetate.
Aplicaciones Científicas De Investigación
[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate has been implicated in various physiological and pathological processes, including cardiovascular disease, kidney disease, and cancer. Several studies have shown that elevated levels of [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate are associated with an increased risk of cardiovascular disease. [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate has also been shown to play a role in the development of kidney disease by promoting inflammation and fibrosis. In addition, [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate has been shown to promote the growth and metastasis of cancer cells.
Propiedades
Número CAS |
17460-45-6 |
|---|---|
Nombre del producto |
[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate |
Fórmula molecular |
C14H21NO9 |
Peso molecular |
347.32 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H21NO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5,15H2,1-4H3/t10-,11-,12-,13-,14+/m1/s1 |
Clave InChI |
ZRAWPYYLRZSVEU-KSTCHIGDSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)N)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C |
Sinónimos |
TETRA-O-ACETYL-2-AMINO-2-DEOXY-ALPHA-D-GLUCOPYRANOSE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



